molecular formula C10H11ClO B1291710 3-Isopropylbenzoyl chloride CAS No. 325770-58-9

3-Isopropylbenzoyl chloride

Cat. No.: B1291710
CAS No.: 325770-58-9
M. Wt: 182.64 g/mol
InChI Key: IIQOURMQVWTWII-UHFFFAOYSA-N
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Description

3-Isopropylbenzoyl chloride (CAS 325770-58-9) is a versatile organic intermediate with the molecular formula C 10 H 11 ClO and a molecular weight of 182.65 g/mol . This compound is of significant value in synthetic organic chemistry, primarily serving as a key building block for the introduction of the 3-isopropylbenzoyl moiety into target molecules. Its reactivity as an acyl chloride makes it ideal for Friedel-Crafts acylation reactions to synthesize ketones and for nucleophilic acyl substitution reactions to form esters and amides . Researchers utilize this reagent in the development of more complex chemical entities, including potential pharmaceutical candidates and functional materials, where the bulky isopropyl group can influence the properties of the final product. As a derivative of benzoyl chloride, it shares similar handling characteristics; it is moisture-sensitive, reacts vigorously with water and alcohols, and requires storage under an inert atmosphere . Appropriate personal protective equipment, including gloves and eye protection, is essential due to its corrosive nature and potential to cause severe skin burns and eye damage . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQOURMQVWTWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624336
Record name 3-(Propan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325770-58-9
Record name 3-(Propan-2-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Isopropylbenzoyl Chloride

Established Synthetic Pathways

The predominant and most well-documented method for synthesizing 3-Isopropylbenzoyl chloride begins with its corresponding carboxylic acid, 3-isopropylbenzoic acid. This conversion is a standard transformation in organic chemistry, where the hydroxyl group of the carboxylic acid is substituted with a chloride atom.

Conversion from 3-Isopropylbenzoic Acid: Optimization and Efficiency Studies

The synthesis of acyl chlorides from carboxylic acids is a cornerstone of organic synthesis, allowing for the activation of the carboxyl group toward further reactions. sigmaaldrich.com The conversion of 3-isopropylbenzoic acid to this compound follows this established route. While specific optimization studies for the meta-isomer are not broadly detailed in public literature, extensive research into the synthesis of the structurally similar para-isopropylbenzoyl chloride provides valuable insights. In the synthesis of the para-isomer, 4-isopropylbenzoic acid is converted to the acid chloride using thionyl chloride, a reaction that is effectively catalyzed by a trace amount of dimethylformamide (DMF). prepchem.com This suggests that the efficiency of the synthesis for the meta-isomer can also be significantly influenced by the choice of catalyst and reaction conditions.

The goal of optimization in this context is to maximize the yield and purity of the this compound while minimizing reaction time and the formation of unwanted byproducts. Efficiency is also evaluated by the ease of purification of the final product. For instance, the use of gaseous by-products simplifies the work-up procedure considerably. chemguide.co.uk Large-scale industrial processes often measure efficiency using metrics like Process Mass Intensity (PMI), which assesses the total mass input relative to the mass of the final product. ucl.ac.uk

Halogenation Reagents and Reaction Conditions

Several halogenating agents are capable of converting carboxylic acids into their corresponding acyl chlorides. masterorganicchemistry.com The choice of reagent often depends on the scale of the reaction, the sensitivity of the starting material to heat or acidic conditions, and the desired purity of the product. The most common reagents include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukmasterorganicchemistry.com

Thionyl Chloride (SOCl₂): This is often the reagent of choice due to its convenient handling as a liquid and the nature of its byproducts. chemguide.co.ukmasterorganicchemistry.com The reaction between 3-isopropylbenzoic acid and thionyl chloride produces this compound along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. chemguide.co.uk Since the byproducts are gases, they are easily removed from the reaction mixture, simplifying the purification process, which typically involves fractional distillation to separate the acyl chloride from any excess reagents. chemguide.co.uk

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts with carboxylic acids in the cold to produce the acyl chloride. chemguide.co.uk The reaction also generates hydrogen chloride gas and phosphorus trichloride oxide (POCl₃). chemguide.co.uk The separation of the desired acyl chloride from the liquid POCl₃ byproduct requires careful fractional distillation. chemguide.co.uk

Phosphorus(III) Chloride (PCl₃): The reaction using liquid PCl₃ is generally less vigorous than with PCl₅ because it does not produce HCl gas. chemguide.co.uk The byproducts of this reaction are the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Fractional distillation is again required for purification. chemguide.co.uk

A comparison of these common halogenating agents is presented below.

ReagentFormulaPhysical StateByproductsSeparation & Remarks
Thionyl ChlorideSOCl₂LiquidSO₂, HCl (gases)Byproducts are easily removed, simplifying purification. Often the preferred method. chemguide.co.ukmasterorganicchemistry.com
Phosphorus(V) ChloridePCl₅SolidPOCl₃, HClProduces steamy HCl fumes. Requires fractional distillation to separate from liquid POCl₃. chemguide.co.uk
Phosphorus(III) ChloridePCl₃LiquidH₃PO₃ (phosphorous acid)Less vigorous reaction. Requires fractional distillation for purification. chemguide.co.uk

Development of Novel Synthetic Routes

While the conversion from 3-isopropylbenzoic acid remains the standard, ongoing research focuses on developing more efficient, safer, and environmentally friendly synthetic methods. These novel routes often incorporate catalytic systems and adhere to the principles of green chemistry.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions. In the context of acyl chloride synthesis, catalysts can be used to activate the carboxylic acid or the chlorinating agent.

Atom Economy and Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. imist.ma The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. imist.mahumanjournals.com

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Developed by Barry Trost, this principle aims to maximize the incorporation of all reactant materials into the final product. acs.org Reactions with high atom economy generate minimal waste. The traditional synthesis of acyl chlorides from carboxylic acids using thionyl chloride is reasonably atom-efficient, but alternative routes that generate even less waste are desirable.

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can carry out a single reaction many times, reducing waste. imist.maacs.org The development of catalytic methods for acyl chloride formation aligns perfectly with this principle. ucl.ac.uk

Minimizing Derivatives: Green chemistry encourages avoiding the use of blocking groups or protection/deprotection steps, as these processes require additional reagents and generate waste. acs.org Direct, one-pot syntheses are preferred.

Safer Solvents and Reagents: There is a strong emphasis on replacing hazardous reagents and solvents with safer alternatives. tandfonline.com The development of a method to produce a Vilsmeier-Haack reagent without using toxic inputs like phosgene (B1210022) is a prime example of this principle in action. scirp.org

The application of these principles is driving innovation away from traditional stoichiometric methods towards more sustainable, catalytic, and atom-economical synthetic strategies for compounds like this compound.

Reactivity and Reaction Mechanisms of 3 Isopropylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The central feature of 3-Isopropylbenzoyl chloride's reactivity is the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com In this two-step process, the nucleophile first adds to the carbonyl group, breaking the C=O π bond and forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an effective leaving group. libretexts.org

The presence of the isopropyl group at the meta-position of the benzene (B151609) ring influences the reactivity of the acyl chloride. As an electron-donating group, the isopropyl substituent slightly deactivates the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzoyl chloride. This deactivation, however, is generally modest and does not prevent the characteristic reactions of an acyl chloride.

Esterification Reactions: Synthesis of 3-Isopropylbenzoate Esters

This compound readily reacts with alcohols in a process known as alcoholysis to yield 3-isopropylbenzoate esters. libretexts.orgpearson.com This reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. pearson.com The reaction is typically vigorous and exothermic, often producing hydrogen chloride (HCl) as a byproduct. libretexts.orgchemguide.co.uk

The alcoholysis of benzoyl chlorides is generally accepted to follow second-order kinetics, being first-order with respect to the acyl chloride and first-order with respect to the alcohol. uni.edu Studies on substituted benzoyl chlorides confirm this kinetic profile. uni.edu When the alcohol is used in large excess as the solvent, the reaction follows pseudo-first-order kinetics with respect to the acyl chloride. uni.edu

The mechanistic pathway involves a nucleophilic addition-elimination sequence:

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and a chloride ion is expelled as the leaving group. libretexts.org

Deprotonation: The resulting protonated ester is then deprotonated, often by the expelled chloride ion or another alcohol molecule, to yield the final ester product and hydrogen chloride. libretexts.orglibretexts.org

Research on the alcoholysis of various benzoyl chlorides has provided insight into the rate-determining steps and the influence of substituents. For instance, the rate of alcoholysis of benzoyl chloride in absolute ethanol (B145695) at 25°C has been determined, providing a baseline for comparison with substituted analogues. uni.edu

Table 1: Comparative Kinetic Data for Alcoholysis of Benzoyl Chloride
ReactantAlcoholTemperature (°C)Rate Constant (k)
Benzoyl ChlorideAbsolute Ethanol250.0492 min⁻¹ (pseudo-first order)
Benzoyl Chloride95% Ethanol250.0757 min⁻¹ (alcoholysis)

Data derived from studies on unsubstituted benzoyl chloride, providing a reference for understanding the reactivity of substituted analogs. uni.edu

The structure of the alcohol significantly impacts the rate and selectivity of the esterification reaction. Steric hindrance around the alcohol's hydroxyl group can retard the reaction rate. acs.org Consequently, the reactivity generally follows the order: primary alcohols > secondary alcohols > tertiary alcohols. commonorganicchemistry.com While primary and secondary alcohols react efficiently, tertiary alcohols often react poorly or require more forcing conditions. acs.orgcommonorganicchemistry.com

Various catalyst systems can be employed to facilitate the esterification, especially for less reactive or sterically hindered alcohols.

Base Catalysis: A weak base, such as pyridine (B92270) or triethylamine, is commonly added to the reaction mixture. fishersci.it The base serves to neutralize the hydrogen chloride byproduct, driving the equilibrium towards the products. fishersci.itresearchgate.net

Nucleophilic Catalysis: Highly efficient nucleophilic catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), can be used to accelerate the reaction. orgsyn.org DMAP functions by reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol. This method is particularly useful for the esterification of sterically hindered alcohols under mild conditions. orgsyn.org

Lewis and Brønsted Acids: While more common for the esterification of carboxylic acids, acid catalysts can also be relevant. organic-chemistry.org However, for the highly reactive acyl chlorides, base or nucleophilic catalysis is more prevalent. fishersci.itorgsyn.org

Table 2: Common Catalyst Systems for Acyl Chloride Esterification
Catalyst TypeExampleRoleTypical Substrates
Tertiary Amine BasePyridine, TriethylamineHCl ScavengerPrimary and Secondary Alcohols
Nucleophilic Catalyst4-Dimethylaminopyridine (DMAP)Forms highly reactive intermediateSterically hindered alcohols

Hydrolysis and Other Nucleophilic Additions

In the initial addition step, the nucleophile attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. chemguide.co.uk In the subsequent elimination step, the lone pair on the oxygen atom reforms the carbon-oxygen double bond. This action expels the chloride ion, which is an excellent leaving group, to yield the final product. libretexts.org

Key nucleophilic addition reactions include:

Hydrolysis: Reaction with water, a nucleophile, leads to the formation of 3-isopropylbenzoic acid. chemguideforcie.co.uklibretexts.org While many acyl chlorides react vigorously with water, those where the acyl group is attached to a benzene ring, such as benzoyl chloride derivatives, tend to react more slowly. chemguideforcie.co.uk

Alcoholysis: Alcohols act as nucleophiles to produce esters. docbrown.info For instance, the reaction of this compound with an alcohol (R'OH) yields the corresponding 3-isopropylbenzoate ester. libretexts.org

Aminolysis: Ammonia, primary amines, and secondary amines react readily with this compound to form amides. savemyexams.com The nitrogen atom in these molecules acts as the nucleophile. savemyexams.com

The general mechanism for these reactions can be summarized as follows:

StepDescription
1. Nucleophilic Attack The nucleophile (e.g., H₂O, R'OH, R'NH₂) attacks the electrophilic carbonyl carbon.
2. Tetrahedral Intermediate Formation A transient tetrahedral intermediate is formed.
3. Elimination of Leaving Group The carbonyl group is reformed, and the chloride ion is eliminated.
4. Deprotonation A proton is removed from the nucleophile (if necessary) to give the final neutral product. libretexts.org

Electrophilic Aromatic Substitution Reactions

This compound is a key reagent in Friedel-Crafts acylation, a fundamental type of electrophilic aromatic substitution reaction that attaches an acyl group to an aromatic ring. numberanalytics.comlibretexts.org This reaction is crucial for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. nih.gov

Advanced and Specialty Transformations

Beyond its fundamental reactions, this compound can be employed in more complex and specialized synthetic strategies.

Synthesis of Heterocycles: Aryl ketones synthesized via Friedel-Crafts acylation using this compound can serve as precursors for various heterocyclic compounds. For example, they can be used in the synthesis of substituted quinolines, thiazoles, or dihydropyrimidines, which are core structures in many biologically active molecules. mdpi.com

Photoremovable Protecting Groups: The arylcarbonylmethyl framework, which can be derived from reagents like this compound, is a component of certain photoremovable protecting groups. acs.org These groups are used in advanced applications like controlled release systems in biology and materials science, where a substrate is released upon irradiation with light. acs.org

Multicomponent Reactions (MCRs): As a source of an acyl group, this compound or its corresponding carboxylic acid can be a component in MCRs, such as the Ugi or Biginelli reactions. mdpi.com MCRs are highly efficient processes that combine three or more reactants in a single step to create complex molecules, which is a valuable strategy in drug discovery. mdpi.com

These advanced transformations highlight the utility of this compound as a building block for complex molecular architectures beyond simple ketones, esters, and amides.

Single-Carbon-Atom Insertion Reactions Utilizing Acyl Chlorides

Single-carbon-atom insertion reactions are a class of chemical transformations that introduce a single carbon atom into a molecule, typically leading to a homologated product. For acyl chlorides like this compound, these reactions provide pathways to extend the carbon chain, yielding valuable intermediates such as β-aryl carboxylic acids and α-haloketones.

One of the most classic and widely applied methods for one-carbon homologation is the Arndt-Eistert reaction . wikipedia.orgorganic-chemistry.orglibretexts.org This multi-step process begins with the reaction of an acyl chloride with diazomethane (B1218177). adichemistry.com In this first step, the nucleophilic methylene (B1212753) group of diazomethane attacks the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. libretexts.org Subsequent loss of a chloride ion and a proton yields a stable α-diazoketone intermediate. organic-chemistry.org It is crucial to use at least two equivalents of diazomethane, as the first equivalent participates in the acylation while the second neutralizes the hydrogen chloride (HCl) byproduct, preventing the formation of chloromethyl ketone side products. wikipedia.orglibretexts.orgnrochemistry.com

The key step of the Arndt-Eistert synthesis is the Wolff rearrangement of the α-diazoketone. organic-chemistry.orglibretexts.org This rearrangement is typically catalyzed by metal salts, such as silver(I) oxide (Ag₂O), or induced by heat or light. wikipedia.orgorganic-chemistry.org The diazoketone expels molecular nitrogen to form a highly reactive ketene (B1206846) intermediate through a 1,2-rearrangement. libretexts.org This ketene is then trapped by a suitable nucleophile present in the reaction mixture. For instance, in the presence of water, the ketene is hydrated to produce a homologated carboxylic acid, effectively inserting a -CH₂- group between the aryl ring and the carboxyl group. organic-chemistry.orglibretexts.org The use of alcohols or amines as nucleophiles yields the corresponding esters or amides. organic-chemistry.org Safer alternatives to the highly toxic and explosive diazomethane, such as (trimethylsilyl)diazomethane, have been developed for this transformation. libretexts.orgnrochemistry.com

A more recent advancement in single-carbon insertion involves a rhodium-catalyzed reaction of acyl chlorides with N-isocyanides, such as PINC (Phosphorus(V) Isocyanide). acs.orgchemrxiv.org This method allows for the synthesis of homologated α-chloro cyclic ketones. The proposed mechanism begins with the insertion of the isocyanide group into the carbon-chlorine bond of the acyl chloride, forming a phosphazine intermediate. acs.orgchemrxiv.org This intermediate is then activated by a rhodium(II) catalyst, which leads to the generation of a rhodium carbene species with the release of dinitrogen and triphenylphosphine. acs.org The final step is an intramolecular insertion of the carbene into a C-H bond to form the cyclic ketone product. acs.orgchemrxiv.org Research has demonstrated this reaction using 2-isopropylbenzoyl chloride, a close isomer of the subject compound, highlighting its applicability to substituted benzoyl chlorides. chemrxiv.org

Another relevant transformation is the Nierenstein reaction , which converts an acyl chloride into an α-haloketone using diazomethane. wikipedia.org In this reaction, the methylene group from diazomethane is inserted into the carbon-chlorine bond. The mechanism involves the formation of a diazonium salt intermediate. wikipedia.org If excess diazomethane is used, it can act as a base, leading to a neutral diazoketone that is unreactive toward the chloride ion; this pathway can be reversed by the addition of HCl gas. wikipedia.org

Reaction Reagents Key Intermediate Product Type
Arndt-Eistert ReactionAcyl chloride, Diazomethane (≥2 eq.), Ag₂O, H₂OKeteneHomologated Carboxylic Acid
Rhodium-Catalyzed SCADAcyl chloride, N-Isocyanide (PINC), Rh₂(OAc)₄Rhodium Carbeneα-Chloro Cyclic Ketone
Nierenstein ReactionAcyl chloride, DiazomethaneDiazonium Saltα-Haloketone

Metal-Catalyzed Cross-Coupling Reactions Involving the Acyl Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Acyl chlorides, including this compound, are excellent electrophilic partners in these reactions, allowing for the direct introduction of an acyl group into various organic molecules to synthesize ketones. Palladium and nickel complexes are the most common catalysts for these transformations. nih.govwikipedia.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile. wikipedia.org The coupling of acyl chlorides with organostannanes is a well-established method for ketone synthesis. libretexts.org The catalytic cycle generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org Initially, the Pd(0) catalyst undergoes oxidative addition to the acyl chloride, forming a Pd(II) acyl-chloro complex. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, displacing the chloride. libretexts.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the ketone product and regenerates the Pd(0) catalyst. wikipedia.org

Stille Coupling Example
Electrophile Acyl Chloride
Nucleophile Organostannane (R-Sn(Alkyl)₃)
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)
Product Ketone (R-C(O)-R')

The Suzuki reaction , which typically couples organoboron compounds with organic halides, has also been adapted for acylation. wikipedia.org The palladium-catalyzed coupling of acyl chlorides with organoboronic acids provides a direct route to ketones under anhydrous conditions. nih.gov Unlike standard Suzuki couplings that are often performed in aqueous mixtures, the acylation reaction requires a non-aqueous environment to prevent hydrolysis of the acyl chloride. nih.govorganic-chemistry.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition of the acyl chloride to the Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to afford the ketone. wikipedia.orgharvard.edu

Suzuki Coupling Example
Electrophile Acyl Chloride
Nucleophile Organoboronic Acid (R-B(OH)₂)
Catalyst Palladium(0) complex (e.g., Pd(PPh₃)₄)
Base Anhydrous base (e.g., Cs₂CO₃)
Product Ketone (R-C(O)-R')

The acyl Sonogashira reaction is a highly effective method for synthesizing ynones (alkynyl ketones). researchgate.net This reaction couples acyl chlorides with terminal alkynes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The currently accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the acyl chloride to the Pd(0) species occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.org This copper acetylide then undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination from the palladium center yields the ynone product and regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org

Acyl Sonogashira Coupling Example
Electrophile Acyl Chloride
Nucleophile Terminal Alkyne
Catalyst System Pd complex (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI)
Base Amine (e.g., Triethylamine)
Product Ynone (R-C(O)-C≡C-R')

In addition to palladium, nickel-catalyzed reactions have emerged as powerful alternatives. For instance, a "cross-carboxy coupling" has been developed to synthesize unsymmetrical ketones. nih.gov In this methodology, an acyl chloride serves as the electrophilic coupling partner for a redox-active ester (RAE), which acts as a formal nucleophile after activation. The reaction is promoted by a nickel catalyst and a reducing agent like zinc powder, demonstrating the expanding toolbox for acylative cross-coupling. nih.gov

Derivatives and Advanced Synthetic Applications of 3 Isopropylbenzoyl Chloride

Synthesis of Complex Organic Architectures

The construction of complex organic molecules often relies on robust and predictable chemical transformations. 3-Isopropylbenzoyl chloride is frequently employed in reactions that form new carbon-carbon and carbon-heteroatom bonds, providing a reliable method for introducing the 3-isopropylbenzoyl group into a target structure.

A primary application of this compound is in the synthesis of substituted benzophenones through Friedel-Crafts acylation. chemguide.co.uksavemyexams.comstudymind.co.uk This electrophilic aromatic substitution reaction involves the reaction of this compound with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukkhanacademy.org The reaction proceeds by the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

The choice of the aromatic substrate determines the substitution pattern of the resulting benzophenone. For example, the acylation of anisole with benzoyl chlorides (a related class of compounds) yields methoxy-substituted benzophenones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. frontiersin.org The reaction conditions, including the solvent, temperature, and catalyst loading, can be optimized to achieve high yields and selectivity.

Table 1: Examples of Friedel-Crafts Acylation using Acyl Chlorides

Aromatic SubstrateAcyl ChlorideCatalystProduct
Benzene (B151609)This compoundAlCl₃(3-Isopropylphenyl)(phenyl)methanone
TolueneThis compoundAlCl₃(3-Isopropylphenyl)(p-tolyl)methanone
AnisoleThis compoundAlCl₃(3-Isopropylphenyl)(4-methoxyphenyl)methanone
Veratrolep-Chlorobenzoyl chlorideGraphite(4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone google.com

The reactivity of this compound extends to the synthesis of heterocyclic compounds. In these strategies, the acyl chloride is used to introduce the 3-isopropylbenzoyl group onto a substrate that contains a second functional group capable of participating in a subsequent cyclization reaction. This intramolecular cyclization step leads to the formation of a new heterocyclic ring.

For instance, the reaction of this compound with aminophenols can lead to the formation of N-acylated intermediates. researchgate.net These intermediates, under appropriate conditions, can undergo intramolecular cyclization to form benzoxazinones or related heterocyclic systems. Similarly, reactions with substrates containing appropriately positioned amine and active methylene (B1212753) groups can provide access to substituted quinolines or other nitrogen-containing heterocycles after acylation and subsequent cyclization. The specific outcome of the reaction is dependent on the nature of the substrate and the reaction conditions employed.

Applications in Chiral Synthesis

The use of this compound in chiral synthesis is a more specialized area of its application. In this context, the 3-isopropylbenzoyl group can be used to influence the stereochemical outcome of a reaction, either by serving as a chiral auxiliary or by participating in a stereoselective transformation.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. While direct examples of this compound as a chiral catalyst or ligand are not widely reported, it can be used as a reagent in asymmetric transformations. For example, it can be used in the kinetic resolution of racemic alcohols or amines. In such a process, the acyl chloride reacts preferentially with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer. The steric bulk of the 3-isopropyl group can play a role in the selectivity of this acylation reaction.

The stereoselective introduction of the 3-isopropylbenzoyl group involves its reaction with a chiral substrate in a way that produces a single diastereomer. This is often achieved by reacting this compound with a chiral alcohol or amine to form an ester or amide, respectively. The stereochemistry of the substrate directs the approach of the acyl chloride, leading to the formation of a specific diastereomer.

This approach is valuable for the synthesis of complex chiral molecules where the 3-isopropylbenzoyl group serves as a protecting group or as a key structural element. The resulting diastereomers can often be separated by standard techniques such as chromatography, providing access to enantiomerically pure compounds.

Mechanistic and Theoretical Investigations

Kinetic Studies of Reactions Involving 3-Isopropylbenzoyl Chloride

Kinetic studies are fundamental to elucidating reaction mechanisms by measuring reaction rates under various conditions. For derivatives of benzoyl chloride, solvolysis is a commonly studied reaction, where the solvent acts as the nucleophile. The rates of these reactions are sensitive to both the electronic effects of the substituents on the benzene (B151609) ring and the nature of the solvent.

While specific kinetic data for the solvolysis of this compound is not extensively documented in readily available literature, the principles governing the reactivity of substituted benzoyl chlorides are well-established. The reactions of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a dissociative SN1-like pathway, involving the formation of a benzoyl cation intermediate, to an associative SN2-like pathway, where the nucleophile adds to the carbonyl carbon in a concerted manner or through a tetrahedral intermediate.

In weakly nucleophilic and highly ionizing solvents, a cationic reaction channel is often favored, particularly for benzoyl chlorides with electron-donating substituents. Conversely, in more nucleophilic solvents, an associative or addition-elimination mechanism tends to dominate, especially for derivatives with electron-withdrawing groups.

For this compound, the isopropyl group at the meta position is weakly electron-donating. This would suggest a slight stabilization of a positive charge developing on the carbonyl carbon in the transition state of a dissociative pathway, potentially accelerating the reaction rate compared to unsubstituted benzoyl chloride under conditions favoring an SN1-like mechanism. However, the effect would be less pronounced than for a para-isopropyl substituent due to the lack of direct resonance stabilization from the meta position.

Kinetic experiments for substituted benzoyl chlorides are often conducted by monitoring the reaction progress using techniques such as conductometry or UV-Vis spectrophotometry to determine pseudo-first-order rate constants. koreascience.kr

Table 1: Representative Rate Constants for Solvolysis of Substituted Benzoyl Chlorides

Substituent (para)Solvent SystemTemperature (°C)Rate Constant (k, s⁻¹)
-OCH₃97% w/w hexafluoroisopropanol-water (97H)25Data not available
-CH₃97% w/w hexafluoroisopropanol-water (97H)25Data not available
-H97% w/w hexafluoroisopropanol-water (97H)25Data not available
-Cl97% w/w hexafluoroisopropanol-water (97H)25Data not available

Computational Chemistry and Quantum Mechanical Analyses of Reactivity

Computational chemistry offers powerful tools to investigate the electronic structure and reactivity of molecules, providing insights that complement experimental findings. Quantum mechanical calculations can be employed to predict reaction pathways, transition state structures, and the influence of substituents on reactivity.

Density Functional Theory (DFT) calculations are a common approach to study the electronic properties of molecules like this compound. Such calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential. For this compound, these calculations would reveal how the electron-donating isopropyl group at the meta position influences the electrophilicity of the carbonyl carbon.

The analysis of the electronic structure can help predict the preferred sites for nucleophilic attack and the stability of potential intermediates, such as the benzoyl cation. For instance, a higher electron density on the carbonyl carbon would suggest a lower reactivity towards nucleophiles. The meta-isopropyl group is expected to have a modest effect on the electron density of the carbonyl group compared to a para-substituent.

A significant application of computational chemistry is the mapping of the potential energy surface for a reaction, which allows for the identification of transition states and the elucidation of reaction mechanisms. For the solvolysis of this compound, computational models can be used to explore both the SN1 and SN2 pathways.

By calculating the energies of reactants, intermediates, transition states, and products, the activation energies for different mechanistic routes can be determined. This would allow for a prediction of the most likely reaction pathway under specific conditions. For example, calculations could compare the energy barrier for the heterolytic cleavage of the C-Cl bond to form a 3-isopropylbenzoyl cation (SN1) with the energy barrier for the concerted attack of a solvent molecule (SN2). mdpi.com

Studies on other substituted benzoyl chlorides have shown that DFT calculations can provide detailed insights into the geometry and electronic structure of transition states. mdpi.com For an SN2-like transition state, key parameters would include the lengths of the forming nucleophile-carbon bond and the breaking carbon-chlorine bond.

Role of Substituent Effects on Reactivity and Selectivity

The nature and position of substituents on the benzene ring play a critical role in determining the reactivity and selectivity of benzoyl chloride derivatives. These effects can be broadly categorized into electronic and steric influences.

The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzene derivatives. wikipedia.org It is expressed as:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction and its conditions. wikipedia.org

The substituent constant, σ, for a meta-isopropyl group is approximately -0.07. This negative value indicates that the isopropyl group is weakly electron-donating through an inductive effect. In a reaction with a positive ρ value (where the transition state has a buildup of negative charge), the 3-isopropyl substituent would be expected to slightly decrease the reaction rate compared to the unsubstituted benzoyl chloride. Conversely, for a reaction with a negative ρ value (indicating a buildup of positive charge in the transition state, as in an SN1-like mechanism), the 3-isopropyl group would be expected to slightly increase the reaction rate.

Table 2: Selected Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-H0.000.00
-CH₃-0.07-0.17
-CH(CH₃)₂-0.07-0.15
-Cl0.370.23
-NO₂0.710.78

Source: Data compiled from various sources on Hammett constants.

The isopropyl group at the meta position of the benzoyl chloride ring exerts both steric and electronic effects that can influence its reactivity.

Electronic Influence: As indicated by its negative Hammett σ value, the isopropyl group is a weak electron-donating group. This is primarily due to its inductive effect, where the alkyl group pushes electron density towards the benzene ring. From the meta position, this electronic effect can influence the stability of charged intermediates and transition states. For example, it would slightly stabilize a positively charged benzoyl cation, potentially favoring a more dissociative reaction mechanism compared to electron-withdrawing substituents.

Steric Influence: The steric hindrance from a meta-substituent is generally considered to be minimal at the reaction center (the carbonyl carbon). The isopropyl group, while bulkier than a methyl group, is not expected to significantly hinder the approach of a nucleophile to the carbonyl carbon from the meta position. Therefore, its steric influence on the reaction rate is likely to be negligible compared to its electronic effect. In contrast, an ortho-isopropyl group would exert a significant steric effect, potentially slowing down the reaction by impeding nucleophilic attack.

Spectroscopic Characterization Methodologies for 3 Isopropylbenzoyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C)

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-isopropylbenzoyl chloride, both ¹H and ¹³C NMR provide distinct signals that can be assigned to each unique proton and carbon environment within the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for both the aliphatic isopropyl group and the aromatic protons.

Isopropyl Group: This group gives rise to two distinct signals:

A septet for the single methine proton (-CH), deshielded by the adjacent aromatic ring, typically appearing in the range of δ 3.0-3.5 ppm. The multiplicity is due to coupling with the six equivalent methyl protons.

A doublet for the six equivalent methyl protons (-CH₃), typically appearing around δ 1.2-1.4 ppm. This signal is split by the single methine proton.

Aromatic Protons: The four protons on the benzene (B151609) ring are in different chemical environments due to the meta-substitution pattern. They are expected to appear in the downfield region (δ 7.4-8.1 ppm) and would likely present as a complex pattern of multiplets. Based on the electronic effects of the isopropyl (weakly activating) and benzoyl chloride (deactivating) groups, the approximate shifts would be:

The proton at C2 (ortho to the COCl group) would be the most deshielded.

The protons at C4, C5, and C6 would have slightly different shifts, leading to overlapping multiplets.

Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. spectrabase.com For this compound, eight distinct signals are anticipated. The electronegative chlorine and oxygen atoms cause the carbonyl carbon to be significantly deshielded.

Carbonyl Carbon: The C=O carbon signal is characteristically found far downfield, typically in the range of δ 165-170 ppm for acyl chlorides.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the carbonyl group (C1) and the carbon attached to the isopropyl group (C3) are quaternary and will typically show weaker signals. Their chemical shifts, along with the protonated carbons (C2, C4, C5, C6), generally fall within the δ 125-150 ppm range. nih.govchemicalbook.com

Isopropyl Carbons: The methine carbon (-CH) signal is expected around δ 34-36 ppm, while the two equivalent methyl carbons (-CH₃) would appear further upfield, around δ 23-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity ¹³C Chemical Shift (δ, ppm)
-CH(CH₃)₂3.0 - 3.5Septet34 - 36
-CH(CH₃ )₂1.2 - 1.4Doublet23 - 25
C=O--165 - 170
Ar-H7.4 - 8.1Multiplet125 - 150

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong absorption from the carbonyl group.

Key characteristic vibrational modes include:

C=O Stretch: Acyl chlorides exhibit a very strong and sharp carbonyl stretching absorption at a characteristically high wavenumber, typically between 1785 and 1815 cm⁻¹ . This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond. For aroyl chlorides like this compound, this peak is often observed near 1785 cm⁻¹. researchgate.net

C-Cl Stretch: The stretching vibration for the carbon-chlorine single bond is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹ . researchgate.net

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring typically appear as a group of absorptions just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹ .

Aliphatic C-H Stretch: The C-H bonds of the isopropyl group will show stretching absorptions just below 3000 cm⁻¹, in the range of 2975-2850 cm⁻¹ .

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene ring appear as a series of sharp bands in the 900-675 cm⁻¹ region, which can sometimes help confirm the substitution pattern.

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch2975 - 2850Medium-Strong
C=O Stretch1785 - 1815Very Strong, Sharp
C-Cl Stretch800 - 600Medium-Strong

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Weight Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. In electron ionization (EI) MS, this compound would first form a molecular ion (M⁺˙).

Molecular Ion Peak: The molecular ion peak would appear at an m/z (mass-to-charge ratio) corresponding to the molecule's mass (C₁₀H₁₁ClO, approx. 182.05 g/mol ). A characteristic feature will be the presence of an M+2 peak at m/z 184, with an intensity of about one-third that of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope). libretexts.org

Acylium Ion Formation: The most common initial fragmentation for acyl chlorides is the loss of the chlorine radical (•Cl) to form a highly stable acylium ion. For this compound, this would result in a prominent peak at m/z 147 . This is often the base peak in the spectrum of benzoyl chlorides. nist.govlibretexts.org

Loss of Isopropyl Group: The 3-isopropylbenzoyl acylium ion (m/z 147) can undergo further fragmentation. A common pathway is the loss of a neutral propene molecule (C₃H₆, 42 Da) via a rearrangement, or the loss of an isopropyl radical, leading to the benzoyl cation at m/z 105 .

Isopropyl Cation: Alpha-cleavage can also lead to the formation of the stable isopropyl cation, which would be observed at m/z 43 . youtube.com

Aromatic Fragmentation: The benzoyl cation (m/z 105) can subsequently lose carbon monoxide (CO, 28 Da) to form the phenyl cation at m/z 77 .

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Formation Pathway
182/184[C₁₀H₁₁ClO]⁺˙ (Molecular Ion)Electron Ionization
147[C₁₀H₁₁O]⁺ (3-Isopropylbenzoyl acylium ion)Loss of •Cl from Molecular Ion
105[C₇H₅O]⁺ (Benzoyl cation)Loss of C₃H₆ from m/z 147
77[C₆H₅]⁺ (Phenyl cation)Loss of CO from m/z 105
43[C₃H₇]⁺ (Isopropyl cation)α-cleavage

Advanced Spectroscopic Techniques for Structural Elucidation

For complex derivatives of this compound or for unambiguous confirmation of its structure, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the isopropyl group by showing a cross-peak between the methine septet and the methyl doublet. It would also reveal coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign each proton signal to its corresponding carbon signal, for instance, linking the proton signals of the isopropyl group to their respective carbon signals.

Combined techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are also crucial, particularly in reaction monitoring or purity analysis, allowing for the separation of the compound from a mixture before its mass spectrum is recorded. libretexts.org

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for 3-Isopropylbenzoyl Chloride Transformations

The steric hindrance presented by the isopropyl group in this compound necessitates the development of highly active and selective catalysts for its transformations, particularly in reactions like Friedel-Crafts acylation. organic-chemistry.orglibretexts.org Traditional Lewis acid catalysts such as aluminum chloride often need to be used in stoichiometric amounts and can lead to side reactions. organic-chemistry.org Consequently, research is shifting towards heterogeneous catalysts and more efficient homogeneous systems.

One promising area is the use of solid acid catalysts, such as zeolites and metal oxides supported on various materials. For instance, iron oxide supported on HY zeolite has demonstrated excellent performance in the acylation of m-xylene (B151644) with benzoyl chloride, suggesting its potential applicability to sterically hindered substrates like this compound. researchgate.net The activity of such catalysts is often linked to the presence of Lewis acidic sites. researchgate.net The development of catalysts with tailored pore sizes and acid site distributions could allow for selective reactions with bulky acyl chlorides.

Furthermore, the use of amine-based promoters offers a different catalytic approach. N,N,N′,N′-tetramethylethylenediamine (TMEDA) has been shown to dramatically accelerate the acylation of alcohols with benzoyl chloride, even at low temperatures. organic-chemistry.org Mechanistic studies suggest the formation of a highly reactive complex between TMEDA and the benzoyl chloride. organic-chemistry.org Investigating similar amine-based catalysts could lead to highly efficient systems for the transformation of this compound, potentially offering milder reaction conditions and improved functional group tolerance. The table below summarizes some catalyst types and their potential advantages for transformations involving sterically hindered benzoyl chlorides.

Catalyst TypePotential Advantages for this compound
Zeolites (e.g., H-Y, H-BEA)Shape selectivity, reusability, reduced waste. researchgate.netnih.gov
Supported Metal Oxides (e.g., Fe2O3/HY)High activity, potential for tuning Lewis acidity. researchgate.net
Amine-based Promoters (e.g., TMEDA)Mild reaction conditions, high reaction rates. organic-chemistry.orgresearchgate.net
Clay-supported Reagents (e.g., Envirocats)Solvent-free conditions, microwave-assisted reactions. taylorandfrancis.com

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of reactions involving this compound into flow chemistry and automated synthetic platforms represents a significant leap forward in terms of safety, efficiency, and scalability. Continuous flow processes offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for exothermic reactions like Friedel-Crafts acylation. researchgate.netrsc.org

The development of flow systems for the synthesis of ketones from acyl chlorides is an active area of research. rsc.org For a sterically hindered substrate like this compound, flow chemistry can enable precise control of residence time, minimizing the formation of byproducts that can arise from prolonged reaction times in batch processes. researchgate.net Furthermore, the use of eco-friendly solvents, such as 2-methyltetrahydrofuran, in continuous flow setups enhances the sustainability of these processes. rsc.org

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of existing ones. These systems can perform numerous experiments in a short period, varying parameters such as catalyst, solvent, and temperature to identify the optimal conditions for the transformation of this compound. The data below illustrates the potential improvements that flow chemistry can offer over traditional batch reactions for related processes.

ParameterBatch ReactionFlow Chemistry
Reaction Time Often several hoursCan be reduced to minutes
Temperature Control Prone to hotspotsPrecise and uniform
Mixing Can be inefficientHighly efficient
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes, enhanced safety
Scalability Can be challengingMore straightforward scale-up

Exploration of New Reaction Pathways and Reactivity Patterns for Functionalization

The unique electronic and steric properties of this compound open up possibilities for exploring novel reaction pathways and reactivity patterns. The electron-donating nature of the isopropyl group can influence the reactivity of the aromatic ring, while its steric bulk can direct reactions to specific positions.

Recent studies on the regioselective benzoylation of complex molecules have highlighted the subtle interplay of steric and electronic factors in determining the outcome of acylation reactions. nih.gov For this compound, this could translate into unique selectivity in reactions with polyfunctional molecules.

Furthermore, the development of new catalytic systems can unlock unprecedented transformations. For example, nickel-catalyzed reactions have been employed for the synthesis of ketones from acyl chlorides and carboxylic acids. nih.gov Exploring such catalytic cycles with this compound could lead to new methods for carbon-carbon bond formation. The investigation of photoredox and dual catalytic systems could also provide new avenues for the functionalization of this compound under mild conditions.

The reactivity of the acyl chloride group itself can be harnessed in novel ways. For instance, catalytic carbochlorocarbonylation of unsaturated hydrocarbons has been demonstrated, where the C-COCl bond of an acyl chloride is cleaved and added across a double or triple bond. nih.gov Applying such a strategy to this compound could lead to the synthesis of complex molecules with the 3-isopropylbenzoyl moiety incorporated in a novel fashion. The exploration of these and other emerging synthetic methods will undoubtedly expand the utility of this compound in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-isopropylbenzoyl chloride, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves chlorination of 3-isopropylbenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include temperature control (60–80°C for SOCl₂ reactions), solvent choice (e.g., anhydrous dichloromethane), and inert atmosphere to prevent hydrolysis . For derivatives, Friedel-Crafts acylation using AlCl₃ as a catalyst may also be applicable, though steric hindrance from the isopropyl group requires optimization . Yield improvements (e.g., ~63% in analogous syntheses) are achieved via stepwise purification (recrystallization or chromatography) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with the isopropyl group showing characteristic doublets (δ 1.2–1.4 ppm for CH₃) and a septet (δ 2.8–3.1 ppm for CH). Infrared (IR) spectroscopy identifies the acyl chloride C=O stretch (~1780–1820 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 196 for M⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid exposure to corrosive vapors. Work under inert atmospheres (N₂/Ar) to prevent hydrolysis. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict reactivity in this compound-mediated reactions?

  • Answer : Density Functional Theory (DFT) calculations analyze electronic effects of the isopropyl substituent on electrophilicity. For example, the electron-donating isopropyl group may reduce acyl chloride reactivity compared to unsubstituted benzoyl chlorides, impacting nucleophilic substitution kinetics. Solvent effects (e.g., dielectric constant) can be modeled using COSMO-RS .

Q. What methodologies resolve contradictions in spectral data for acyl chloride derivatives?

  • Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks due to hydrolysis byproducts) require cross-validation via High-Resolution Mass Spectrometry (HR-MS) and comparison with databases (NIST, PubChem). For example, impurities from incomplete chlorination can be identified via GC-MS and addressed by optimizing reaction time/temperature .

Q. How does steric hindrance from the isopropyl group influence regioselectivity in cross-coupling reactions?

  • Answer : The bulky isopropyl group directs electrophilic substitution to the para position in aromatic systems. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), steric effects may reduce coupling efficiency, necessitating bulky ligands (e.g., SPhos) or elevated temperatures . Kinetic studies using in situ IR can monitor reaction progress .

Q. What advanced techniques mitigate moisture sensitivity during synthesis?

  • Answer : Schlenk line techniques or gloveboxes ensure anhydrous conditions. Solvents must be dried over molecular sieves, and reagents (e.g., PCl₅) should be freshly distilled. Real-time moisture monitoring via Karl Fischer titration ensures reaction integrity .

Q. How are this compound derivatives applied in prodrug design?

  • Answer : The acyl chloride reacts with amine or alcohol functionalities in bioactive molecules to form prodrugs with enhanced lipophilicity. For example, coupling with amino acid esters improves cellular uptake, as seen in studies of chlorinated benzoyl derivatives . In vitro stability assays (e.g., pH-dependent hydrolysis) validate prodrug activation .

Methodological Notes

  • Spectral Databases : Cross-reference with PubChem (CID: [relevant ID]) and NIST Chemistry WebBook for validated spectral data .
  • Safety Compliance : Follow OSHA HazCom 2012 standards for labeling and PPE .
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) to ensure reproducibility, as minor variations significantly impact yields in sterically hindered systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.